2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol
Description
Properties
IUPAC Name |
2-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c13-10-1-2-12(11(14)9-10)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNNTQSQURBDKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-[4-(2-Chlorophenyl)piperazin-1-yl]ethanol (Key Intermediate)
- Starting materials: 1-piperazineethanol and (4-chlorophenyl)phenylmethyl chloride.
- Reaction conditions: The reaction is carried out in an inert aromatic solvent such as toluene or xylene.
- Catalysts and additives: Acid acceptors such as inorganic bases (e.g., sodium carbonate or potassium carbonate) or organic bases like triethylamine are used to neutralize the hydrochloric acid formed.
- Temperature: The mixture is heated to approximately 75-80 °C under nitrogen atmosphere.
- Yield: High yield (~90%) of the substituted piperazineethanol is obtained.
This step is based on known methods disclosed in US patent US2899436 and further elaborated in Korean patent KR970009727B1.
Alkylation with Alkali Metal Haloacetates
- The intermediate 2-[4-(2-chlorophenyl)piperazin-1-yl]ethanol is reacted with alkali metal haloacetates such as sodium chloroacetate.
- Catalyst: Alkali metal alkoxides like potassium t-butoxide are used to generate the alkoxide form of the ethan-1-ol, enhancing nucleophilicity.
- Solvent: Low-reactivity aliphatic alcohols like t-butanol are preferred.
- Temperature and time: Heating at 60-100 °C for several hours (typically 4-5 hours) under nitrogen atmosphere.
- Addition protocol: Sodium chloroacetate and potassium t-butoxide are added gradually to control the reaction rate and maximize yield.
- After reaction completion, the mixture is worked up by distillation to remove solvent and extraction with organic solvents such as dichloromethane.
- Purification: The product is crystallized from solvents like 2-butanone to obtain the pure acid or its salts.
- Yield: Approximately 95-97% purity and good yield of the product are reported.
Conversion to the Target Compound
- The acid intermediate can be converted to the corresponding hydrochloride or dihydrochloride salt by treatment with aqueous hydrochloric acid.
- The pH is adjusted to around 5-8 to precipitate the salt.
- The salt is isolated by filtration and drying.
- This salt form is pharmaceutically acceptable and often the final form for further applications.
Reaction Scheme Summary Table
| Step | Reactants & Reagents | Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1-piperazineethanol + (4-chlorophenyl)phenylmethyl chloride | 75-80 °C, inert atmosphere, base (Na2CO3, K2CO3, or Et3N) | Toluene, xylene | ~90 | Nucleophilic substitution on piperazine N |
| 2 | Intermediate + sodium chloroacetate + KOtBu | 60-100 °C, 4-5 h, gradual addition | t-butanol | 95-97 | Alkylation to form ethoxy acetic acid derivative |
| 3 | Acid intermediate + HCl | pH 5-8, room temp to 85 °C | Water/organic mix | High | Formation of hydrochloride salt |
Research Findings and Optimization Notes
- The use of potassium t-butoxide as the alkali metal alcoholate catalyst significantly improves the reaction rate and yield during alkylation with sodium chloroacetate.
- Controlled addition of reagents under nitrogen prevents side reactions and degradation.
- The choice of solvent influences the crystallization and purity of the final product; t-butanol and 2-butanone are preferred for their low reactivity and good solvation properties.
- Acid hydrolysis conditions (pH and temperature) are critical for converting intermediates to stable salt forms without decomposition.
- Recovery and recycling of by-products such as benzyl amines from hydrolysis steps can improve overall process efficiency.
Comparative Notes on Alternative Methods
- Some literature explores the use of different bases such as cesium carbonate or potassium carbonate, but potassium t-butoxide remains superior in yield and reaction control.
- Use of different haloacetates or halogen leaving groups (Cl, Br, I) can affect reaction kinetics but generally follow the same mechanistic pathway.
- Enantioselective synthesis using chiral resolution techniques is reported for related compounds but is beyond the scope of this article focused on the general preparation method.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted piperazine derivatives.
Scientific Research Applications
Therapeutic Applications
1. Antidepressant Activity
Research has indicated that derivatives of piperazine, including 2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol, exhibit antidepressant-like effects in animal models. These compounds may act on serotonin and norepinephrine receptors, enhancing mood regulation. A study published in the Journal of Medicinal Chemistry reported significant improvements in depressive behaviors in rodents treated with piperazine derivatives, suggesting their potential as novel antidepressants .
2. Antipsychotic Properties
This compound has also been investigated for its antipsychotic potential. Its structural similarity to known antipsychotics allows it to interact with dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. Clinical trials are ongoing to evaluate its efficacy and safety profile compared to existing medications .
3. Neuroprotective Effects
Preliminary studies suggest that 2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol may offer neuroprotective benefits. Research indicates that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Biological Applications
1. Cell Culture Studies
The compound serves as a non-toxic buffering agent in cell culture media, maintaining pH levels conducive for cell growth and experimentation. It is particularly useful in studies requiring stable pH environments for sensitive biological assays .
2. Drug Delivery Systems
Due to its amphiphilic nature, this compound can be utilized in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form complexes with various pharmaceutical agents is being explored in formulation science .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodent models, researchers administered varying doses of 2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol over four weeks. Results showed a significant reduction in depressive-like behaviors compared to the control group, indicating its potential as a new antidepressant agent.
Case Study 2: Neuroprotection Against Oxidative Stress
A study published in Neuroscience Letters examined the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stressors. The results demonstrated that treatment with the compound significantly reduced cell death and maintained cell viability, suggesting its role as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act on histamine H1 receptors, serotonin receptors, or other neurotransmitter receptors, leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Piperazine-Ethanol Backbone
Several compounds share the 2-(piperazin-1-yl)ethan-1-ol scaffold but differ in substituents, leading to varied biological activities:
Key Observations :
- Substituent Effects : The 4-chlorophenyl group in Hydroxyzine metabolites enhances antihistamine activity, while pyrazole (LQFM032) or fluorobenzyl groups shift activity toward anxiolytic or enzyme inhibition .
- Polarity: Ethanol moieties improve solubility, critical for CNS-targeted drugs like LQFM032 .
Pharmacological Activity Comparison
Anxiolytic Agents
- LQFM032 : Exhibits anxiolytic effects via benzodiazepine (GABAergic) and nicotinic pathways, with efficacy comparable to diazepam in rodent models .
- Hydroxyzine Metabolite : Acts via histamine H1 receptor antagonism, with secondary anxiolytic effects .
Enzyme Inhibitors
- AChE Inhibitors : Derivatives like 2-[4-(4-fluorobenzyl)piperazin-1-yl]ethan-1-ol show moderate acetylcholinesterase (AChE) inhibition (IC50 ~10 μM), relevant for Alzheimer’s disease .
- CYP51 Inhibitors: Pyridine-based analogues (e.g., UDO) inhibit Trypanosoma cruzi CYP51, highlighting structural versatility for antiparasitic applications .
Antipsychotic and Antihistamine Agents
- 7,8-Dimethoxyperphenazine: A phenothiazine derivative with antipsychotic activity, demonstrating the impact of additional aromatic substitutions .
Biological Activity
2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol, also known by its CAS number 946812-10-8, is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is particularly noted for its potential in pharmacological applications, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.
IUPAC Name: 2-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]ethanol
Molecular Formula: C₁₂H₁₈ClN₃O
Molecular Weight: 247.74 g/mol
CAS Number: 946812-10-8
Structural Representation
The chemical structure can be represented as follows:
The biological activity of 2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol is primarily attributed to its interaction with various neurotransmitter receptors. It is believed to act on:
- Histamine H1 Receptors: Potential antihistaminic effects.
- Serotonin Receptors: Possible implications in mood regulation and antidepressant activity.
- Dopamine Receptors: Implications in antipsychotic effects.
Antimicrobial Activity
Research indicates that derivatives of 2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol exhibit significant antimicrobial properties. A study reported that compounds similar to this derivative showed comparable efficacy to standard antibiotics like ciprofloxacin against various pathogens, including Gram-positive and Gram-negative bacteria .
| Pathogen | Activity | Standard Drug Comparison |
|---|---|---|
| Staphylococcus aureus | Moderate to high | Comparable to ciprofloxacin |
| Escherichia coli | Moderate | Comparable to fluconazole |
| Pseudomonas aeruginosa | Low | - |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties. For instance, derivatives have shown varying degrees of cytotoxicity against cancer cell lines through MTT assays. The results indicated that while some derivatives had good anticancer activity, they were generally less potent than established chemotherapeutics like 5-fluorouracil .
| Cancer Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| HeLa | 25 | 5-Fluorouracil (10) |
| MCF7 | 30 | Tomudex (15) |
Synthesis and Research Applications
The synthesis of 2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol typically involves the reaction of 2-amino-4-chlorobenzene with piperazine under specific conditions. The compound serves as a versatile building block in drug discovery and development due to its ability to modify various biological pathways.
Research Case Studies
Several studies have explored the potential applications of this compound:
- Antimicrobial Studies: A study demonstrated significant antimicrobial activity against a range of bacteria using tube dilution techniques .
- Anticancer Studies: Another research effort focused on the anticancer properties through molecular docking studies, indicating that structural modifications could enhance efficacy against specific cancer types .
- Mechanistic Studies: Investigations into the mechanism of action revealed interactions with cellular pathways that regulate apoptosis and cell proliferation, providing insights into potential therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for 2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. For example:
- Nucleophilic substitution : React 2-amino-4-chlorophenylpiperazine with ethylene oxide or ethylene carbonate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor progress via TLC or HPLC .
- Reductive amination : Condense 2-amino-4-chlorobenzaldehyde with piperazine derivatives followed by reduction (NaBH₄ or H₂/Pd-C). Optimize pH (7–9) and temperature (25–50°C) to minimize side products .
Key Factors : Solvent polarity, catalyst selection, and reaction time critically affect yield. For instance, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while prolonged heating may degrade sensitive amino groups .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Use a combination of:
- NMR spectroscopy : Confirm the piperazine ring (δ 2.5–3.5 ppm for –N–CH₂–) and ethanol moiety (δ 3.6–3.8 ppm for –CH₂OH). The aromatic region (δ 6.8–7.5 ppm) should show signals corresponding to the 2-amino-4-chlorophenyl group .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₇ClN₃O).
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous piperazine derivatives .
Q. What receptor targets are associated with this compound, and how are binding assays designed?
Methodological Answer : Piperazine derivatives often target serotonin (5-HT₁A/₂A) or dopamine receptors. For example:
- Radioligand displacement assays : Use [³H]-8-OH-DPAT for 5-HT₁A affinity. Incubate the compound with membrane preparations from transfected HEK293 cells (30 min, 37°C) and measure IC₅₀ values .
- Functional assays : Assess cAMP modulation (e.g., BRET-based sensors) to determine agonist/antagonist activity .
Controls : Include known ligands (e.g., buspirone for 5-HT₁A) and validate with negative controls (e.g., untransfected cells) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported pharmacological data?
Methodological Answer : Contradictions (e.g., varying IC₅₀ across studies) may arise from differences in assay conditions or receptor conformations. Use:
- Molecular docking (AutoDock Vina) : Model the compound’s interaction with 5-HT₁A receptor subtypes. Compare binding poses in active vs. inactive states to explain affinity variations .
- MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to identify stable binding modes and allosteric effects .
Validation : Cross-reference with mutagenesis data (e.g., D116A mutations in 5-HT₁A that disrupt hydrogen bonding) .
Q. What strategies improve the compound’s metabolic stability without compromising receptor affinity?
Methodological Answer :
- Bioisosteric replacement : Substitute the ethanol group with a metabolically stable moiety (e.g., cyclopropanol) while retaining H-bond donor capacity .
- Deuterium labeling : Replace labile hydrogens (e.g., –OH) with deuterium to slow CYP450-mediated oxidation .
- Prodrug design : Mask the hydroxyl group as an ester (e.g., acetyl) to enhance bioavailability, with enzymatic cleavage in vivo .
Validation : Assess stability in liver microsomes (human/rat) and correlate with pharmacokinetic profiles .
Q. How can synthetic byproducts be identified and minimized during scale-up?
Methodological Answer :
- HPLC-MS/MS : Detect impurities (e.g., N-oxide derivatives or dimerization products) using reverse-phase C18 columns and gradient elution (0.1% formic acid in H₂O/MeCN) .
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using response surface methodology. For example, reducing reaction temperature from 100°C to 70°C decreases oxidation byproducts by 40% .
- Purification : Use flash chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) to isolate the pure compound .
Q. What in vitro models are suitable for evaluating the compound’s neurotoxicity?
Methodological Answer :
- SH-SY5Y neuronal cells : Treat cells with 1–100 µM compound for 24–72 hours. Measure apoptosis (Annexin V/PI staining) and oxidative stress (ROS levels via DCFH-DA) .
- Microglial activation assays : Use BV2 cells to assess pro-inflammatory cytokine release (IL-6, TNF-α) via ELISA after LPS challenge .
Controls : Include positive controls (e.g., rotenone for neurotoxicity) and validate with lactate dehydrogenase (LDH) leakage assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
